molecular formula C19H24N2O B5622371 1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine

1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine

Cat. No.: B5622371
M. Wt: 296.4 g/mol
InChI Key: YSSOIXWJKOJSGI-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and uptake. The compound may also interact with enzymes involved in metabolic pathways, leading to alterations in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxyphenyl)methyl]-4-phenylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[(4-Chlorophenyl)methyl]-4-phenylpiperazine: Contains a chlorophenyl group instead of an ethoxyphenyl group.

    1-[(4-Methylphenyl)methyl]-4-phenylpiperazine: Features a methyl group in place of the ethoxy group.

Uniqueness

1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-22-19-10-8-17(9-11-19)16-20-12-14-21(15-13-20)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSOIXWJKOJSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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